molecular formula C19H14FN3O4 B11069246 Benzyl 5-(4-fluorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

Benzyl 5-(4-fluorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

Cat. No.: B11069246
M. Wt: 367.3 g/mol
InChI Key: KBHHTOSFOTZBJL-UHFFFAOYSA-N
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Description

Benzyl 5-(4-fluorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a fluorophenyl group, a dioxo-hexahydropyrrolo[3,4-c]pyrazole core, and a benzyl ester moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-(4-fluorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the hexahydropyrrolo[3,4-c]pyrazole core through a cyclization reaction. This is followed by the introduction of the fluorophenyl group via a substitution reaction. The final step involves esterification to attach the benzyl group.

    Cyclization Reaction: The initial step involves the cyclization of a suitable precursor, such as a diketone or a diester, under acidic or basic conditions to form the hexahydropyrrolo[3,4-c]pyrazole core.

    Substitution Reaction: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, often using a fluorinated benzene derivative and a suitable nucleophile.

    Esterification: The final step is the esterification of the carboxylic acid group with benzyl alcohol in the presence of a catalyst such as sulfuric acid or a coupling agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and substitution steps, and the application of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the dioxo-hexahydropyrrolo[3,4-c]pyrazole core, potentially converting them to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Hydroxylated derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Benzyl 5-(4-fluorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions due to its structural similarity to known bioactive molecules. Research is ongoing to determine its efficacy and safety as a therapeutic agent.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its incorporation into polymers or other materials could lead to the creation of advanced products with unique characteristics.

Mechanism of Action

The mechanism of action of Benzyl 5-(4-fluorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is not fully understood, but it is believed to interact with specific molecular targets in biological systems. These interactions may involve binding to enzymes or receptors, leading to modulation of biochemical pathways. The fluorophenyl group and the dioxo-hexahydropyrrolo[3,4-c]pyrazole core are likely critical for its activity, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 5-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate
  • Benzyl 5-(4-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate
  • Benzyl 5-(4-nitrophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

Uniqueness

The presence of the fluorophenyl group in Benzyl 5-(4-fluorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate imparts unique properties compared to its analogs. Fluorine atoms can significantly influence the compound’s electronic properties, metabolic stability, and binding interactions, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H14FN3O4

Molecular Weight

367.3 g/mol

IUPAC Name

benzyl 5-(4-fluorophenyl)-4,6-dioxo-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate

InChI

InChI=1S/C19H14FN3O4/c20-12-6-8-13(9-7-12)23-17(24)14-15(18(23)25)21-22-16(14)19(26)27-10-11-4-2-1-3-5-11/h1-9,14-15,21H,10H2

InChI Key

KBHHTOSFOTZBJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=NNC3C2C(=O)N(C3=O)C4=CC=C(C=C4)F

Origin of Product

United States

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